molecular formula C10H12N2O3 B8591854 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE

2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE

Cat. No.: B8591854
M. Wt: 208.21 g/mol
InChI Key: LHCWPFZOULXRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE is a heterocyclic compound that features a pyridine ring substituted with a cyclopentyloxy group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE typically involves the nitration of pyridine derivatives followed by the introduction of the cyclopentyloxy group. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the cyclopentyloxy group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

    Reduction: The major product formed is 2-Cyclopentyloxy-5-aminopyridine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyloxy-3-nitro-pyridine
  • 2-Cyclopentyloxy-4-nitro-pyridine
  • 2-Cyclopentyloxy-6-nitro-pyridine

Uniqueness

2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group at the 5-position, combined with the cyclopentyloxy group at the 2-position, imparts distinct properties compared to other nitropyridine derivatives .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-cyclopentyloxy-5-nitropyridine

InChI

InChI=1S/C10H12N2O3/c13-12(14)8-5-6-10(11-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2

InChI Key

LHCWPFZOULXRST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitropyridine (7.01 g, 44.4 mmol) in THF (30 mL) and cyclopentanol (3.9 g, 45.3 mmol) was added sodium hydride (1.3 g, 54.2 mmol) portionwise with stirring over ˜30 sec with ice-bath cooling at 0° C. After stirring at 0° C. for 5 min, the ice bath was removed and the reaction was stirred at rt for 3 h. It was then concentrated in vacuo and the residue was dissolved in DCM and washed extensively with 1 M NaHCO3 and then dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash column chromatography (silica gel, 9:1 Hexane:Ethyl Acetate) to obtain pure 2-cyclopentyloxy-5-nitro-pyridine (0.4 g, 4%). 1H-NMR (300 MHz, CDCl3): δ 9.07 (s, 1H), 8.32 (m, 1H), 6.74 (d, 1H), 5.53 (m, 1H), 2.00 (m, 2H), 1.81 (m, 4H), 1.66 (m, 2H).
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.